N-(butan-2-yl)-3-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(butan-2-yl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a butan-2-yl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Butan-2-yl Group: This step might involve the alkylation of an intermediate compound using butan-2-yl halide.
Formation of the Benzamide Core: The final step involves the coupling of the tetrazole-containing intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butan-2-yl group, forming ketones or carboxylic acids.
Reduction: Reduction reactions could target the benzamide core, potentially converting it to an amine.
Substitution: The tetrazole ring and benzamide core can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might involve strong bases like sodium hydride or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
N-(butan-2-yl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a bioactive molecule in drug discovery.
Medicine: Exploration as a therapeutic agent for various diseases.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(butan-2-yl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide analogs: Compounds with similar structures but different substituents.
Other Benzamides: Compounds with a benzamide core but different functional groups.
Tetrazole-containing Compounds: Molecules featuring the tetrazole ring but different core structures.
Uniqueness
N-(butan-2-yl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H15N5O |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-butan-2-yl-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C12H15N5O/c1-3-9(2)14-12(18)10-5-4-6-11(7-10)17-8-13-15-16-17/h4-9H,3H2,1-2H3,(H,14,18) |
InChI Key |
BXLLZCXTMSWONR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)N2C=NN=N2 |
Origin of Product |
United States |
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